4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a phenyl group, and a sulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered oxidation states
Substitution: Compounds with substituted nucleophiles replacing the sulfanyl group
Scientific Research Applications
4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[(4-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazole
- 4-methyl-3-[(4-methylbenzyl)sulfanyl]-5-(1-naphthylmethyl)-4H-1,2,4-triazole
Uniqueness
4-methyl-3-[(3-methylbenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. The presence of both a phenyl group and a sulfanyl group imparts distinct chemical and physical properties, making it suitable for various applications. Its unique structure also allows for specific interactions with molecular targets, enhancing its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-13-7-6-8-14(11-13)12-21-17-19-18-16(20(17)2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZXNMQXDOYAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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